

Application Notes and Protocols for the Synthesis of N-Phenylmorpholine

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Compound of Interest		
Compound Name:	4-(Morpholinomethyl)aniline	
Cat. No.:	B122153	Get Quote

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Introduction

N-phenylmorpholine is a significant structural motif in medicinal chemistry and materials science. Its synthesis is a key step in the development of various pharmaceuticals and functional materials. While the direct N-alkylation of aniline with morpholine is not a commonly employed synthetic route, the formation of N-phenylmorpholine is efficiently achieved through the reaction of aniline with a suitable C4-dielectrophile that facilitates the construction of the morpholine ring. A prevalent and effective method involves the condensation of aniline with di(2-chloroethyl) ether. This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization to yield the desired N-phenylmorpholine. This document provides a detailed experimental protocol for this synthesis, along with relevant data and workflow diagrams.

Data Presentation

The following table summarizes the quantitative data for the synthesis of N-phenylmorpholine from aniline and di(2-chloroethyl) ether, based on a representative experimental procedure.[1]



Parameter	Value
Reactant 1	Aniline
Reactant 2	Di(2-chloroethyl) ether
Base	Triethylamine
Molar Ratio (Aniline:Base)	1:2
Solvent	None (Di(2-chloroethyl) ether acts as reactant and solvent)
Reaction Temperature	150 °C
Reaction Time	24 hours
Product Yield	80.4%

Experimental Protocol

This protocol details the synthesis of N-phenylmorpholine from aniline and di(2-chloroethyl) ether.[1]

Materials:

- Aniline
- Di(2-chloroethyl) ether
- Triethylamine
- Ethyl acetate (EA)
- Water
- Anhydrous sodium sulfate
- Activated carbon
- Round-bottom flask



- · Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

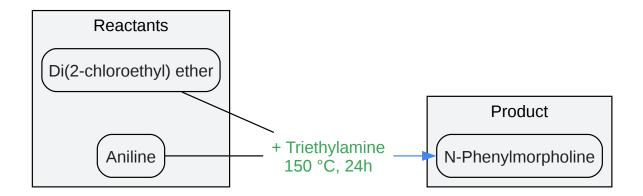
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine aniline (e.g., 50 g, 0.537 mol), di(2-chloroethyl) ether (e.g., 500 mL), and triethylamine (e.g., 108.7 g, 1.074 mol).
- Reaction Execution: Heat the reaction mixture to 150 °C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction over 24 hours using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Work-up Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess di(2-chloroethyl) ether by distillation under reduced pressure.
- Work-up Extraction: Pour the cooled residue into 1 L of water. Extract the aqueous layer with ethyl acetate (2 x 300 mL).
- Work-up Drying and Decolorization: Combine the organic layers and dry over anhydrous sodium sulfate. Add activated carbon for decolorization and stir for a short period.
- Purification: Filter the mixture to remove the drying agent and activated carbon. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Final Product: The resulting off-white solid is the desired N-phenylmorpholine. Further purification can be performed by recrystallization if necessary.



Visualizations

Reaction Scheme:

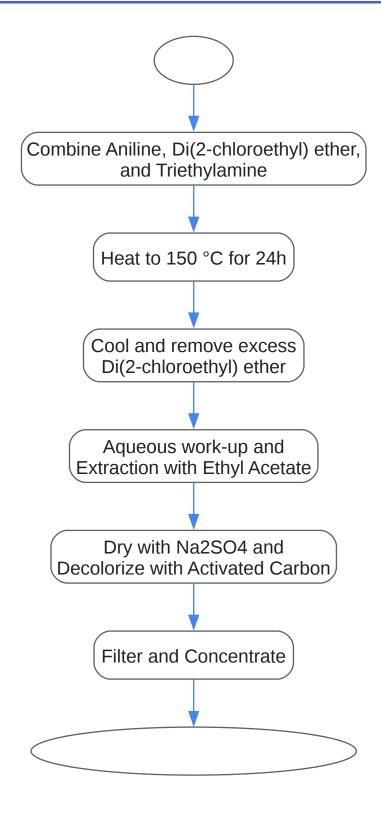


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Caption: Chemical reaction for the synthesis of N-phenylmorpholine.

Experimental Workflow:





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Caption: Step-by-step experimental workflow for N-phenylmorpholine synthesis.



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References

- 1. CN106928162B Synthesis method of substituted N-phenyl morpholine compound -Google Patents [patents.google.com]
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